molecular formula C6H12ClNO B2921000 (1S,5S,6R)-3-Oxabicyclo[3.2.0]heptan-6-amine;hydrochloride CAS No. 2138187-29-6

(1S,5S,6R)-3-Oxabicyclo[3.2.0]heptan-6-amine;hydrochloride

Cat. No.: B2921000
CAS No.: 2138187-29-6
M. Wt: 149.62
InChI Key: STLPVNLZSCJYPW-KJESCUSBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,5S,6R)-3-Oxabicyclo[320]heptan-6-amine;hydrochloride is a bicyclic amine compound with a unique structure that includes an oxabicyclo ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,5S,6R)-3-Oxabicyclo[3.2.0]heptan-6-amine;hydrochloride typically involves the formation of the oxabicyclo ring system followed by the introduction of the amine group. One common method involves the cyclization of a suitable precursor, such as a diol or an epoxide, under acidic or basic conditions to form the oxabicyclo ring. The amine group can then be introduced through nucleophilic substitution or reductive amination reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and amination steps efficiently.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or nitroso derivatives.

    Reduction: Reduction reactions can convert the amine group to other functional groups, such as hydroxylamines or amides.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products:

    Oxidation: Formation of oxides or nitroso derivatives.

    Reduction: Formation of hydroxylamines or amides.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

(1S,5S,6R)-3-Oxabicyclo[3.2.0]heptan-6-amine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S,5S,6R)-3-Oxabicyclo[3.2.0]heptan-6-amine;hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxabicyclo ring system can provide rigidity and specific spatial orientation, which can be crucial for binding to molecular targets.

Comparison with Similar Compounds

  • (1R,5S,6R)-6-amino-2-oxabicyclo[3.2.0]heptan-3-one;hydrochloride
  • (1R,5S,6R)-2-oxabicyclo[3.2.0]hept-6-ylamine;hydrochloride

Comparison:

    Structural Differences: While these compounds share the oxabicyclo ring system, they differ in the position and nature of functional groups, such as the presence of a ketone or different amine configurations.

    Unique Properties: (1S,5S,6R)-3-Oxabicyclo[3.2.0]heptan-6-amine;hydrochloride is unique due to its specific stereochemistry and the presence of the amine group, which can influence its reactivity and biological activity.

Properties

IUPAC Name

(1S,5S,6R)-3-oxabicyclo[3.2.0]heptan-6-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c7-6-1-4-2-8-3-5(4)6;/h4-6H,1-3,7H2;1H/t4-,5+,6-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STLPVNLZSCJYPW-KJESCUSBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCC2C1N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2COC[C@@H]2[C@@H]1N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.